molecular formula C8H6F2N2 B2714032 2-Amino-2-(2,4-difluorophenyl)acetonitrile CAS No. 189138-13-4

2-Amino-2-(2,4-difluorophenyl)acetonitrile

Cat. No.: B2714032
CAS No.: 189138-13-4
M. Wt: 168.147
InChI Key: FKLPIKQXWNNKSV-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-difluorophenyl)acetonitrile: is an organic compound with the molecular formula C8H6F2N2. It is a derivative of acetonitrile, where the hydrogen atoms are substituted with amino and difluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile typically involves the fluorination of phenylacetonitrile. The process can be summarized as follows:

Industrial Production Methods:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

2-Amino-2-(2,4-difluorophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a building block for pharmaceuticals. The presence of difluorophenyl and amino groups can improve the bioavailability and metabolic stability of drug candidates .

Industry:

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and functional groups make it a valuable intermediate for various chemical processes .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-difluorophenyl)acetonitrile involves its interaction with molecular targets through its amino and difluorophenyl groups. These interactions can modulate biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this intermediate .

Comparison with Similar Compounds

Comparison:

Compared to similar compounds, 2-Amino-2-(2,4-difluorophenyl)acetonitrile is unique due to the presence of both amino and difluorophenyl groups at specific positions. This unique structure imparts distinct chemical and biological properties, making it a valuable intermediate in various applications .

Properties

IUPAC Name

2-amino-2-(2,4-difluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLPIKQXWNNKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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